

Potential off-target effects of IL-17 modulator 4 sulfate

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Compound of Interest

Compound Name: *IL-17 modulator 4 sulfate*

Cat. No.: *B13907860*

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Technical Support Center: IL-17 Modulator 4 Sulfate

This technical support center provides researchers, scientists, and drug development professionals with essential information, frequently asked questions, and troubleshooting guidance for experiments involving **IL-17 Modulator 4 Sulfate**. The focus is on understanding and mitigating potential off-target effects.

Frequently Asked Questions (FAQs)

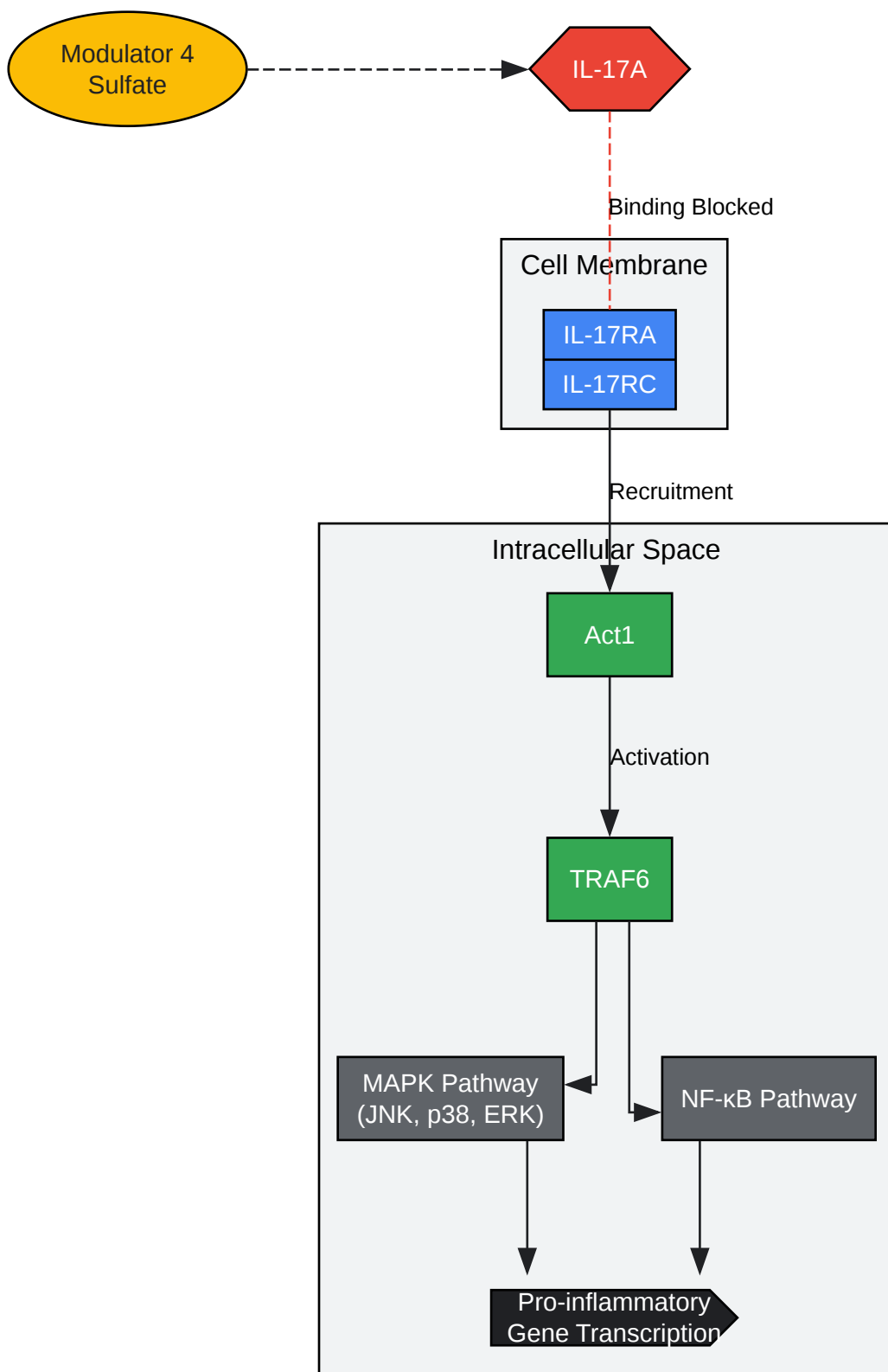
Q1: What is the primary mechanism of action for **IL-17 Modulator 4 Sulfate**?

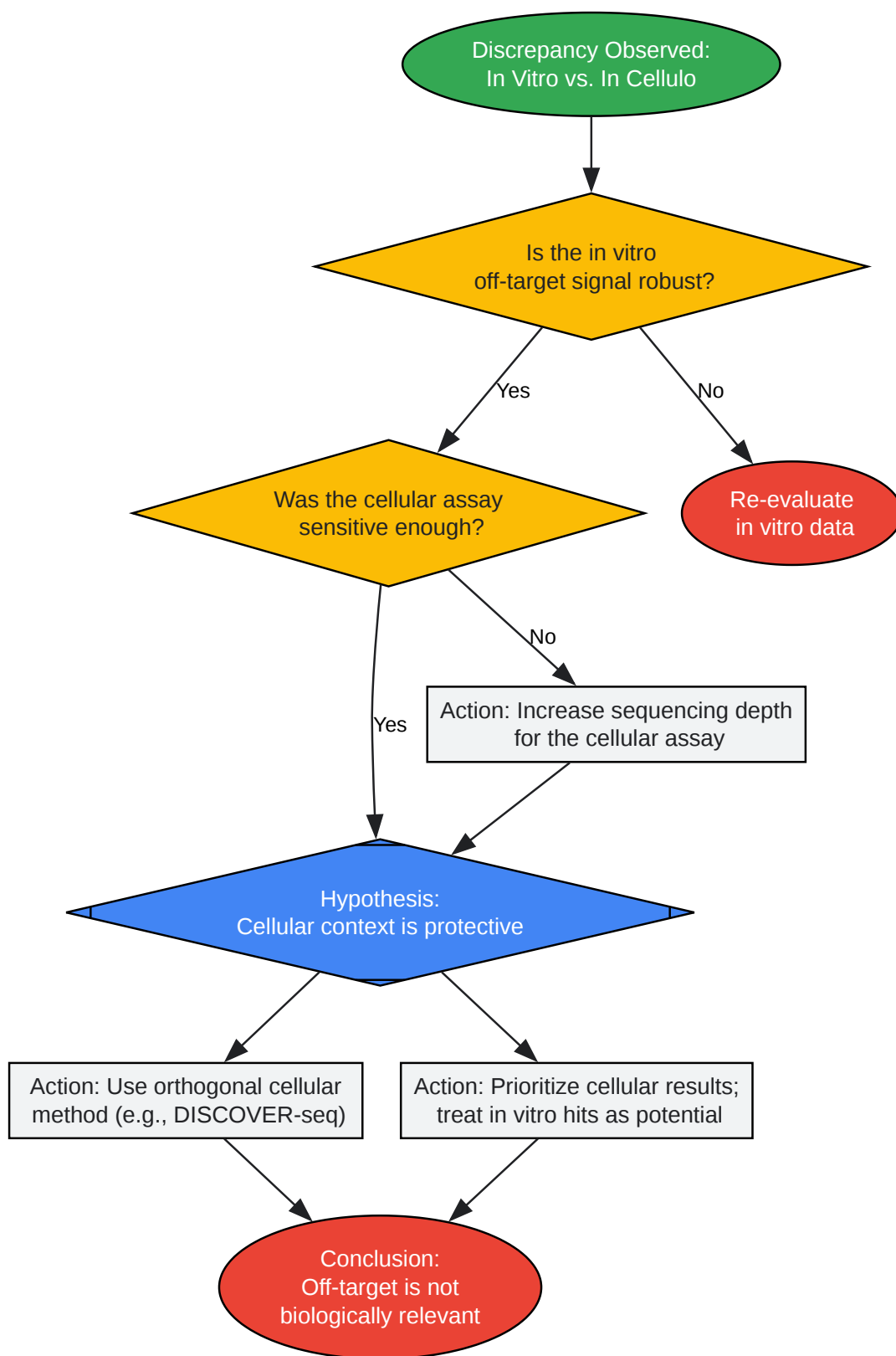
A1: **IL-17 Modulator 4 Sulfate** is a small molecule pro-agent of IL-17 Modulator 1. Its active form functions as a protein-protein interaction modulator that binds to a central pocket of the IL-17A homodimer. This binding stabilizes the IL-17A conformation, rendering it unable to effectively bind to its receptor, IL-17RA.[1] This action inhibits the downstream inflammatory signaling cascade.[1]

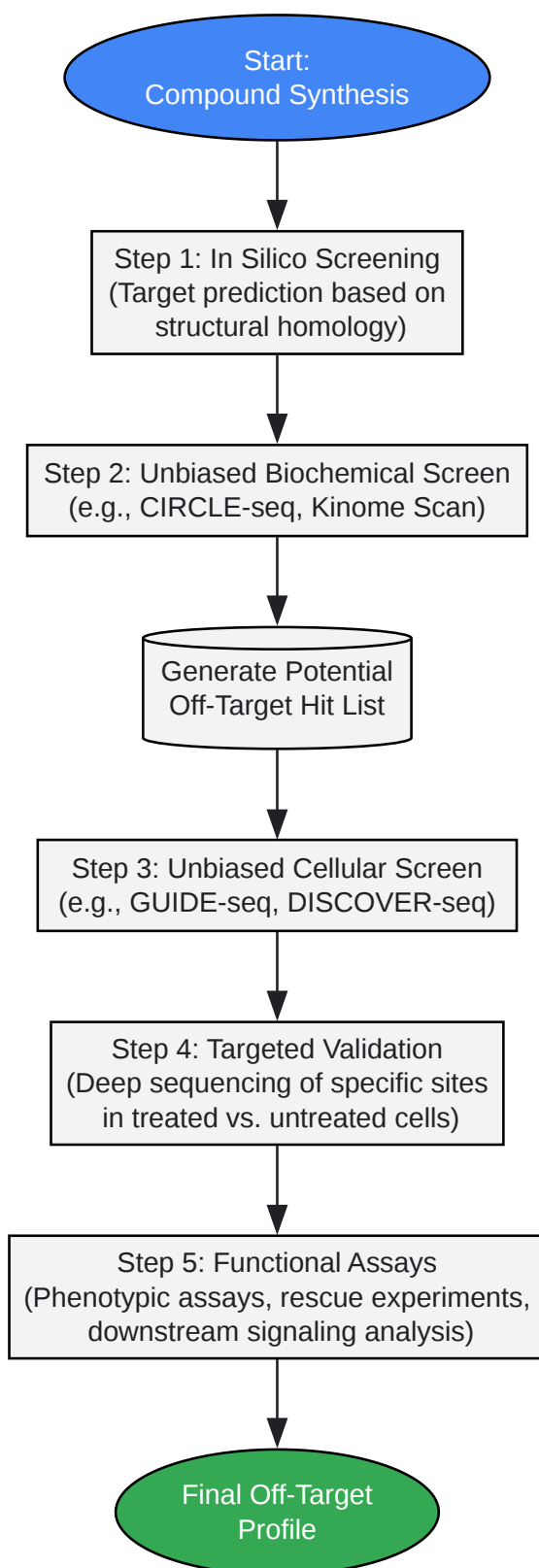
Q2: What is the intended signaling pathway targeted by this modulator?

A2: The intended target is the IL-17 signaling pathway. Upon binding of IL-17A to its receptor complex (IL-17RA and IL-17RC), a cascade involving the recruitment of the adaptor protein Act1 is initiated.[2][3] This leads to the activation of TRAF6 and subsequent downstream

pathways, including NF- κ B and MAPKs (JNK, p38, ERK), culminating in the transcription of pro-inflammatory genes.[4][5] **IL-17 Modulator 4 Sulfate** aims to prevent the initial ligand-receptor interaction.







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